

"application of 1-ethyl-1H-imidazole-4,5-dicarboxamide in cancer research"

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Compound of Interest

1H-Imidazole-4,5-dicarboxamide,
1-ethyl
Cat. No.:

B1200317

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Application of Imidazole-4,5-dicarboxamide Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound 1-ethyl-1H-imidazole-4,5-dicarboxamide is not extensively documented in publicly available cancer research literature, the core scaffold of imidazole-4,5-dicarboxamide is a subject of significant interest. This application note will focus on the broader class of N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs), which have demonstrated notable potential as anticancer agents. These compounds are designed to mimic the structure of substituted adenosines, enabling them to interact with key cellular targets involved in cancer progression.[1] The primary mechanism of action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[1]

Mechanism of Action: CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3] In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[4] N,N'-disubstituted imidazole-4,5-dicarboxamides are designed to competitively bind to the ATP-binding site of CDK2, thereby



inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2]

Data Presentation: Antiproliferative Activity

The antiproliferative effects of various N,N'-disubstituted imidazole-4,5-dicarboxamide derivatives have been evaluated against several cancer cell lines. The most extensively studied is the human promyelocytic leukemia cell line, HL-60. The half-maximal inhibitory concentration (IC50) values for these compounds typically fall within the micromolar range, indicating potent anticancer activity.

Compound Class	Cell Line	IC50 Range (μM)	Reference
N,N'-disubstituted imidazole-4,5- dicarboxamides	HL-60	2.5 - 25	[1]

Further research is required to delineate the specific IC50 values for individual derivatives and expand testing to a broader panel of cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of N,N'-disubstituted Imidazole-4,5-dicarboxamides

This protocol outlines a general four-step method for the synthesis of dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamides, adapted from established chemical synthesis procedures.[5]

Materials:

- Imidazole-4,5-dicarboxylic acid
- Thionyl chloride (SOCI2)
- Dimethylformamide (DMF) (catalytic amount)



- Primary amine (Amine 1)
- A different primary amine (Amine 2)
- Anhydrous solvents (e.g., THF, Chloroform)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Step 1: Formation of Acyl Imidazole Intermediate: Imidazole-4,5-dicarboxylic acid is treated with thionyl chloride and a catalytic amount of DMF to form a reactive intermediate.
- Step 2: First Amine Addition: The intermediate is reacted with the first primary amine (Amine 1) to open the acyl imidazole bond, yielding a mono-substituted product.
- Step 3: Cyclization: The mono-substituted product is cyclized in the presence of thionyl chloride and catalytic DMF to form a pyrazine intermediate.
- Step 4: Second Amine Addition and Ring Opening: The pyrazine intermediate is reacted with a second, different primary amine (Amine 2) to open the pyrazine ring, yielding the final dissymmetric N,N'-disubstituted imidazole-4,5-dicarboxamide.
- Purification: The final product is purified using standard techniques such as column chromatography.

Protocol 2: MTS Assay for Antiproliferative Activity in HL-60 Cells

This protocol describes a colorimetric assay to determine the viability of HL-60 cells after treatment with imidazole-4,5-dicarboxamide derivatives.[6][7]

Materials:

- HL-60 human promyelocytic leukemia cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin



- 96-well microtiter plates
- Imidazole-4,5-dicarboxamide test compounds dissolved in a suitable solvent (e.g., DMSO)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2Htetrazolium) reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 μ L of complete culture medium.
- Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the imidazole-4,5-dicarboxamide compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTS Addition: Add 20 μL of MTS reagent to each well.
- Final Incubation: Incubate the plates for an additional 1 to 4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: In Vitro CDK2 Kinase Assay

This protocol outlines a general method to assess the direct inhibitory effect of imidazole-4,5-dicarboxamide derivatives on CDK2 activity.[8][9]

Materials:



- Recombinant active CDK2/Cyclin A or CDK2/Cyclin E complex
- Histone H1 or a synthetic peptide substrate
- [y-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2)
- Imidazole-4,5-dicarboxamide test compounds
- Scintillation counter or luminescence reader

Procedure:

- Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, the CDK2/Cyclin complex, and the substrate.
- Inhibitor Addition: Add the imidazole-4,5-dicarboxamide compound at various concentrations. Include a no-inhibitor control.
- Reaction Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
- Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for nonradioactive assays or by spotting the reaction mixture onto phosphocellulose paper for radioactive assays).

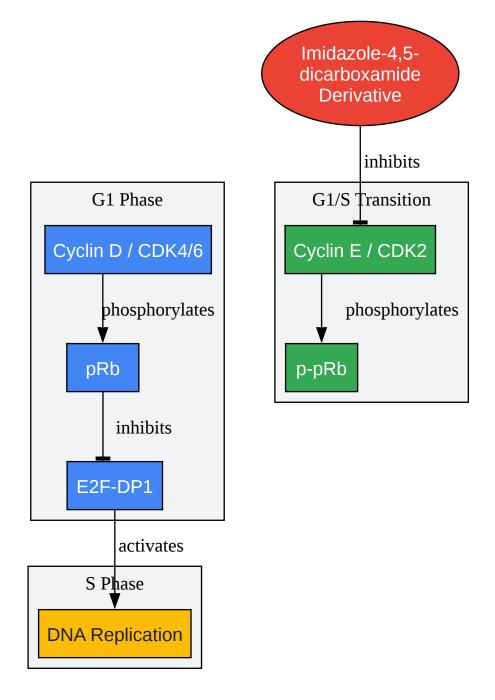
Detection:

- Radioactive method: Wash the phosphocellulose paper to remove unincorporated [y-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
- Non-radioactive method: Follow the manufacturer's instructions for the ADP detection kit and measure the luminescence.



 Data Analysis: Determine the percentage of CDK2 inhibition for each compound concentration and calculate the IC50 value.

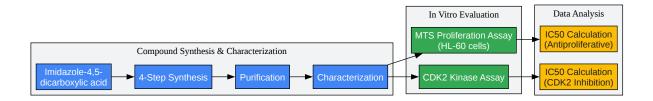
Visualizations



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Caption: Inhibition of the CDK2 signaling pathway by Imidazole-4,5-dicarboxamide derivatives.





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